(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
CAS No.: 900271-17-2
Cat. No.: VC4827980
Molecular Formula: C17H11BrO5
Molecular Weight: 375.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900271-17-2 |
|---|---|
| Molecular Formula | C17H11BrO5 |
| Molecular Weight | 375.174 |
| IUPAC Name | 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid |
| Standard InChI | InChI=1S/C17H11BrO5/c18-13-4-2-1-3-10(13)7-15-17(21)12-6-5-11(8-14(12)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7- |
| Standard InChI Key | BIJSWRATEIUKGG-CHHVJCJISA-N |
| SMILES | C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Br |
Introduction
(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a complex organic compound characterized by its unique structural features, including a benzofuran ring and a bromobenzylidene substituent. This compound is closely related to (Z)-methyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, which has been extensively studied for its potential applications in medicinal chemistry and organic synthesis .
Synthesis and Potential Applications
The synthesis of compounds similar to (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid typically involves multi-step organic reactions. These compounds are of interest in medicinal chemistry due to their potential biological activities, such as antimicrobial and antifungal properties, which are common among benzofuran derivatives .
Biological Activity
Benzofuran derivatives have been studied for their antimicrobial and antifungal activities. For instance, halogenated benzofurans have shown efficacy against Gram-positive bacteria and certain fungal strains . While specific data on (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is limited, its structural similarity to these active compounds suggests potential biological activity.
| Compound Type | Biological Activity |
|---|---|
| Halogenated Benzofurans | Antimicrobial and antifungal activities |
| Benzofuran Derivatives | Potential cytotoxic and antibacterial activities |
Research Findings and Future Directions
Research on benzofuran derivatives highlights their versatility in medicinal chemistry. The modification of substituents on the benzene ring can significantly influence their biological activity, making them promising candidates for drug development . Further studies on (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid would be necessary to fully explore its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume